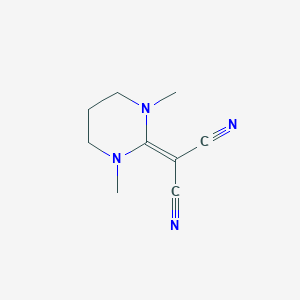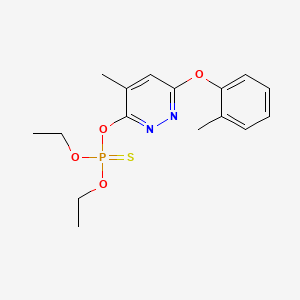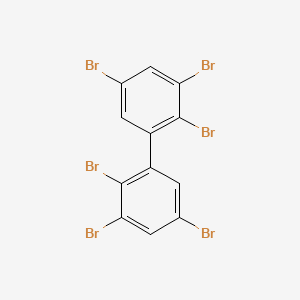
1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo-: is a halogenated biphenyl compound with the molecular formula C₁₂H₄Br₆ and a molecular weight of 627.584 g/mol . This compound is characterized by the presence of six bromine atoms attached to the biphenyl structure, making it a highly brominated derivative of biphenyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of halogenated biphenyls in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: Another highly brominated biphenyl with similar properties and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexabromo-: Differing in the positions of bromine atoms, leading to variations in reactivity and applications.
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
1,1’-Biphenyl, 2,2’,3,3’,5,5’-hexabromo- is unique due to its specific bromination pattern, which influences its reactivity and interactions with other molecules. This compound’s high degree of bromination makes it particularly useful in applications requiring flame retardancy and chemical stability.
Propiedades
Número CAS |
55066-76-7 |
|---|---|
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,5-tribromo-3-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H |
Clave InChI |
OIQABQOZOVLYRA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


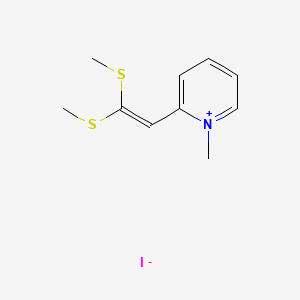
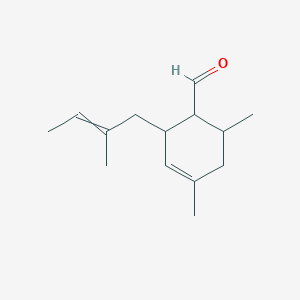
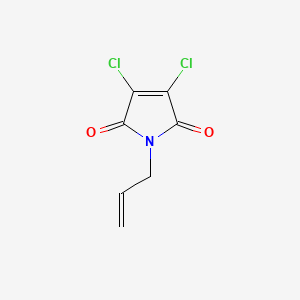
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

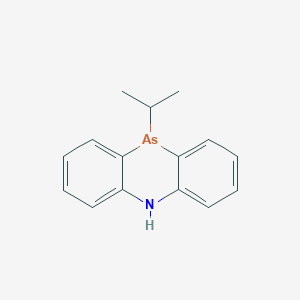

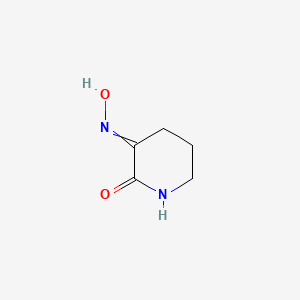
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
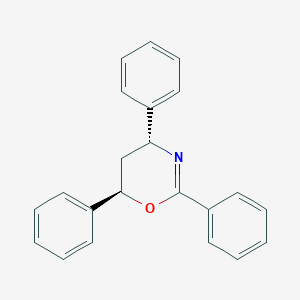
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

